
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the isoindole ring system, which includes a thione functional group. Isoindole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione typically involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and introduction of the thione group. One common method involves the use of a Schiff base intermediate, which is then cyclized under acidic or basic conditions to form the isoindole ring. The thione group can be introduced using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding isoindoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoindoline derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigation of its pharmacological properties for the development of new therapeutic agents.
Industry: Use in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thione group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors or ion channels, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-one: Similar structure but with a carbonyl group instead of a thione group.
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindoline: Lacks the thione group, resulting in different chemical properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the core structure.
Uniqueness
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
89313-77-9 |
|---|---|
Molekularformel |
C15H13NOS |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NOS/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)18/h2-9H,10H2,1H3 |
InChI-Schlüssel |
CTDCQFXNFYWDFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)

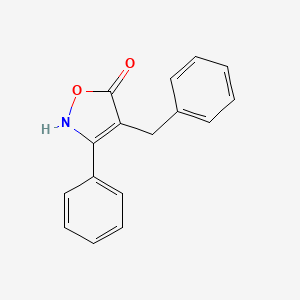
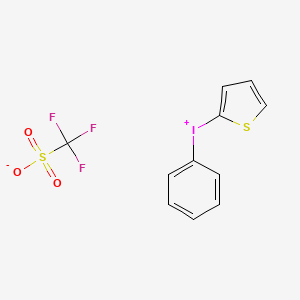
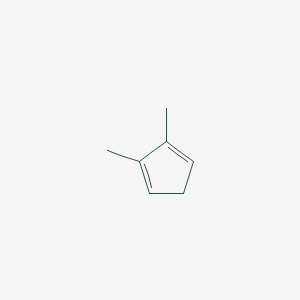
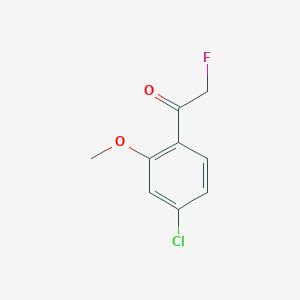
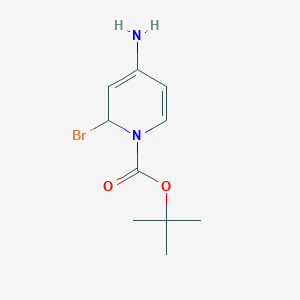

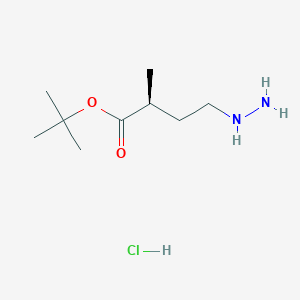

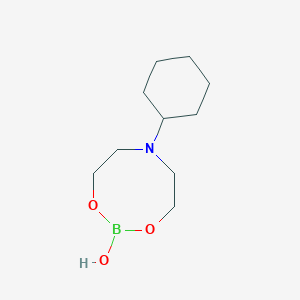
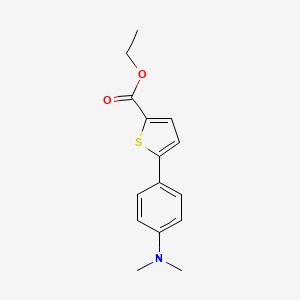
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)
